SnAP Pip Reagent

説明

準備方法

Synthetic Routes and Reaction Conditions: SnAP Pip Reagent is synthesized through a straightforward process involving the reaction of tributylstannylmethylamine with Boc-protected aminoethyl chloride. The reaction typically occurs under mild conditions, making it accessible for laboratory synthesis .

Industrial Production Methods: While specific industrial production methods are not detailed, the reagent’s synthesis is scalable, allowing for multigram production. The process involves standard organic synthesis techniques, ensuring consistency and purity .

化学反応の分析

Types of Reactions: SnAP Pip Reagent primarily undergoes substitution reactions, particularly with aldehydes to form saturated N-heterocycles. This reaction is facilitated by the presence of the stannyl group, which acts as a leaving group .

Common Reagents and Conditions: The reagent reacts with various aldehydes under mild conditions. Common reagents include aryl, heteroaryl, glyoxyl, aliphatic, and halogenated aldehydes. The reactions typically occur at room temperature, making them convenient for laboratory settings .

Major Products: The major products formed from these reactions are saturated N-heterocycles, including piperazines and morpholines. These compounds are valuable in drug discovery and development due to their structural diversity and biological activity .

科学的研究の応用

Key Features:

- Target Substrates : Aldehydes bearing aryl, heteroaryl, glyoxyl, aliphatic, and halogenated groups.

- Reaction Conditions : The reactions occur under mild conditions, making them suitable for sensitive substrates.

Scientific Research Applications

The applications of SnAP Pip Reagent span several domains within organic synthesis and medicinal chemistry:

-

Synthesis of N-Heterocycles :

- The reagent facilitates the formation of various N-heterocycles such as piperazines and morpholines.

- These compounds exhibit significant biological activities, including antimicrobial, antiviral, and anticancer properties.

-

Pharmaceutical Development :

- N-Heterocycles synthesized from this compound are explored for their potential as therapeutic agents.

- The ability to introduce diverse functional groups enhances the structural diversity necessary for drug discovery.

-

Industrial Applications :

- The reagent's scalability allows for multigram production suitable for industrial applications in synthesizing complex organic molecules.

Data Table: Comparison of this compound with Other Reagents

| Feature | This compound | SnAP M Reagent | SLAP N-Bn Pip Reagent |

|---|---|---|---|

| Reaction Type | One-step with aldehydes | Multi-step synthesis | One-step with ketones |

| Product Types | Saturated N-Heterocycles | Various heterocycles | Medium-ring N-Heterocycles |

| Reaction Conditions | Mild | Variable | Mild |

| Yield | High to excellent | Moderate to high | Variable |

Case Study 1: Synthesis of Piperazines

A study demonstrated the efficiency of this compound in synthesizing piperazines from various aldehydes. The reactions yielded high conversions and demonstrated functional group compatibility, making it an effective method for constructing complex nitrogen-containing frameworks.

Case Study 2: Application in Drug Discovery

Research highlighted the use of derivatives synthesized via this compound in drug discovery programs targeting specific biological pathways. The structural diversity achieved through this reagent has led to the identification of novel compounds with promising pharmacological activities.

作用機序

The mechanism of action for SnAP Pip Reagent involves the formation of an imine intermediate with aldehydes, followed by oxidative cyclization to form the desired N-heterocycle. The stannyl group facilitates this process by acting as a leaving group, allowing for the formation of the cyclic structure .

類似化合物との比較

Similar Compounds:

- SnAP M Reagent

- SnAP TM Reagent

- SnAP OA Reagent

- SLAP N-Bn Pip Reagent

Uniqueness: SnAP Pip Reagent stands out due to its ability to form a wide range of saturated N-heterocycles under mild conditions. Its versatility and ease of use make it a preferred choice for researchers in various fields .

生物活性

SnAP Pip Reagent, also known as Snap 2ME-pip, is a specialized chemical compound utilized primarily in organic synthesis, particularly for the formation of nitrogen-containing heterocycles such as piperazines and morpholines. These compounds are significant in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The molecular formula of this compound is C22H36N2O2S, with a molar mass of 463.29 g/mol, and it is typically stored at -20°C due to its liquid state and density of 1.108 g/mL.

The biological activity of compounds synthesized using this compound primarily stems from their structural characteristics, which allow for interactions with various biological targets. The reagent facilitates the conversion of aldehydes into N-unprotected piperazines and morpholines through stannylation reactions that form stable carbon-nitrogen bonds. This transformation is crucial in constructing various nitrogen-containing heterocycles that exhibit significant pharmacological activities.

Pharmacological Properties

Research indicates that piperazines and morpholines synthesized using this compound possess a range of biological activities:

- Antimicrobial Activity : Compounds derived from piperazine structures have shown effectiveness against various bacterial strains.

- Antiviral Properties : Some morpholine derivatives exhibit antiviral effects, making them potential candidates for drug development against viral infections.

- Anticancer Activity : Certain synthesized compounds have demonstrated cytotoxicity against cancer cell lines, suggesting their utility in oncology.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of a series of piperazine derivatives synthesized using this compound. The results indicated that several compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 4 to 32 µg/mL, highlighting the potential for developing new antimicrobial agents based on these structures.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer activities of morpholine derivatives synthesized via this compound. The study utilized various cancer cell lines, including breast and lung cancer models. Results showed that certain derivatives induced apoptosis in cancer cells at concentrations as low as 10 µM, suggesting promising therapeutic applications.

Comparative Analysis

The following table summarizes the key features and biological activities associated with this compound compared to other similar reagents:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C22H36N2O2S | Efficient synthesis of piperazines/morpholines | Antimicrobial, antiviral, anticancer |

| SnAP Reagent | Varies | Similar applications but different structural motifs | Varies |

| Tetra-n-butylstannyl | Varies | Used for stannylation but less selective | Limited biological activity |

| Tri-n-butyltin chloride | Varies | Commonly used but more toxic | Limited biological activity |

This comparison illustrates that this compound stands out due to its specific application in synthesizing biologically active N-heterocycles efficiently while maintaining lower toxicity levels compared to traditional stannylating agents.

特性

IUPAC Name |

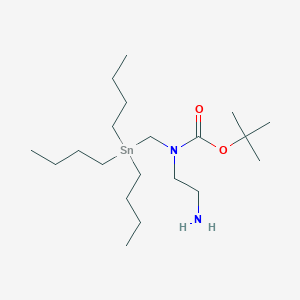

tert-butyl N-(2-aminoethyl)-N-(tributylstannylmethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N2O2.3C4H9.Sn/c1-8(2,3)12-7(11)10(4)6-5-9;3*1-3-4-2;/h4-6,9H2,1-3H3;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGYNPAYNCSWDHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)CN(CCN)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44N2O2Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1557287-99-6 | |

| Record name | tert-butyl N-(2-aminoethyl)-N-[(tributylstannyl)methyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。